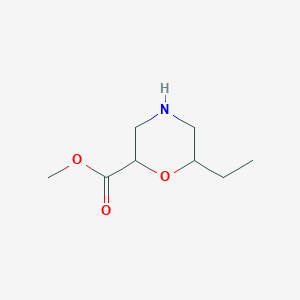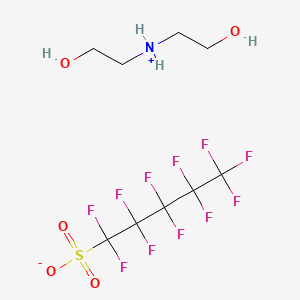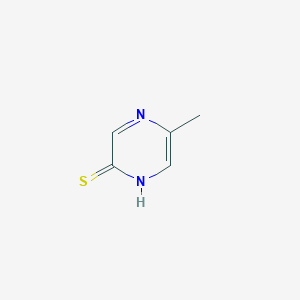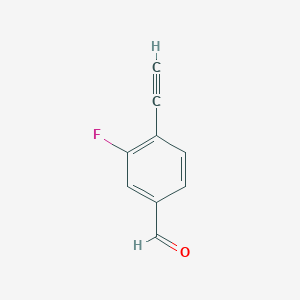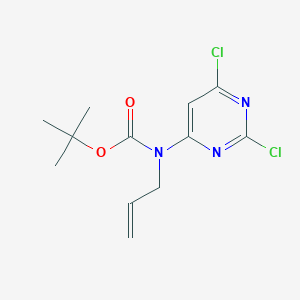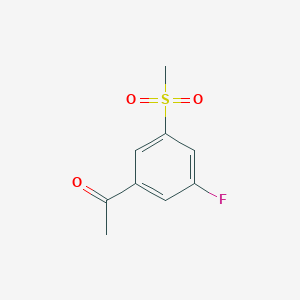
1-(3-fluoro-5-methylsulfonylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluoro-5-methylsulfonylphenyl)ethanone is an organic compound with the molecular formula C9H9FO3S It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methylsulfonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-5-methylsulfonylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluoro-5-methylsulfonylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoro-5-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom and methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom or methylsulfonyl group.
Major Products
Oxidation: Formation of 3-fluoro-5-methylsulfonylbenzoic acid.
Reduction: Formation of 1-(3-fluoro-5-methylsulfonylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-fluoro-5-methylsulfonylphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-5-methylsulfonylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluorine atom and methylsulfonyl group can enhance the compound’s binding affinity and selectivity for its molecular targets. The pathways involved often include interactions with active sites of enzymes or binding pockets of receptors, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-fluorophenyl)ethanone: Lacks the methylsulfonyl group, making it less polar and potentially less reactive in certain biological contexts.
1-(3-fluoro-5-methoxyphenyl)ethanone: The methoxy group can alter the compound’s electronic properties and reactivity compared to the methylsulfonyl group.
1-(3-fluoro-5-methylphenyl)ethanone: Similar structure but without the sulfonyl group, affecting its solubility and reactivity.
Uniqueness
1-(3-fluoro-5-methylsulfonylphenyl)ethanone is unique due to the presence of both the fluorine atom and the methylsulfonyl group, which confer distinct electronic and steric properties. These features can enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H9FO3S |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-(3-fluoro-5-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)7-3-8(10)5-9(4-7)14(2,12)13/h3-5H,1-2H3 |
InChI Key |
DPBNACODVOSRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


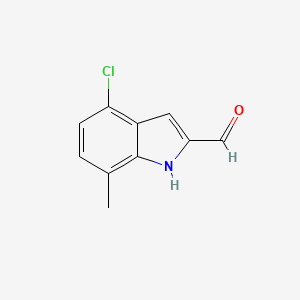
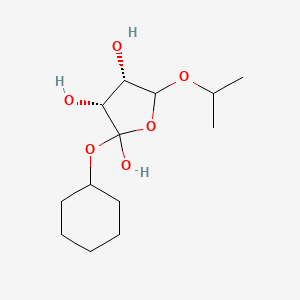
![5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847674.png)
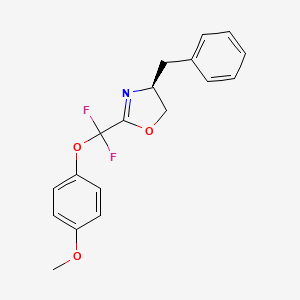
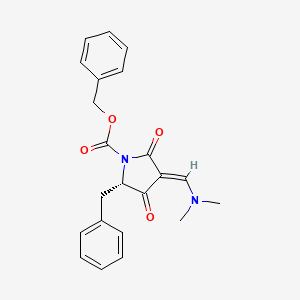
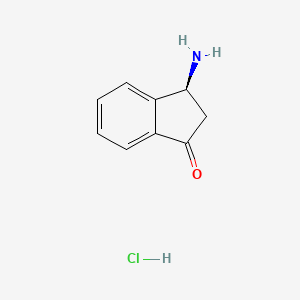
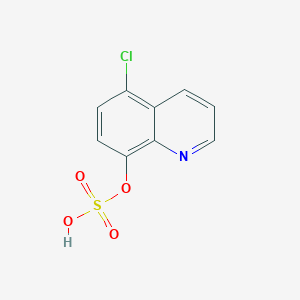
![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)
